2,3,5,6-Tetrachloro-4-iodopyridine

Synthetic efficiency Halogen exchange Microwave synthesis

Achieve precise, stepwise pyridine functionalization. The 4-iodo substituent is an exclusive leaving group for selective Suzuki or photochemical coupling, while chlorine atoms enable subsequent nucleophilic substitution. This unique orthogonal reactivity avoids the complex mixtures and yield loss common with pentachloropyridine or 4-bromo analogues. A scalable, one-step synthesis from inexpensive pentachloropyridine ensures a robust and cost-effective supply for your advanced R&D or production needs.

Molecular Formula C5Cl4IN
Molecular Weight 342.8 g/mol
CAS No. 30332-35-5
Cat. No. B1620682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloro-4-iodopyridine
CAS30332-35-5
Molecular FormulaC5Cl4IN
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl
InChIInChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8
InChIKeyBTABLTRRNRROBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrachloro-4-iodopyridine (CAS 30332-35-5): A Perhalogenated Pyridine Building Block with Orthogonal Halogen Reactivity


2,3,5,6-Tetrachloro-4-iodopyridine is a perhalogenated pyridine in which four chlorine atoms occupy the 2-, 3-, 5- and 6-positions and one iodine atom resides at the 4‑position. This halogen pattern provides two electronically and sterically distinct leaving groups: the iodine serves as a superior leaving group for transition‑metal‑catalysed cross‑coupling and soft‑nucleophile substitution, while the chlorine atoms can be manipulated subsequently [1][2]. The compound is typically prepared by microwave‑assisted halogen exchange from pentachloropyridine [1].

Why Pentachloropyridine or 4‑Bromotetrachloropyridine Cannot Replace 2,3,5,6‑Tetrachloro‑4‑iodopyridine


Perhalogenated pyridines are not interchangeable building blocks. The identity and position of the halogen atoms dictate both the regiochemistry of nucleophilic aromatic substitution and the efficiency of metal‑catalysed cross‑coupling. 2,3,5,6‑Tetrachloro‑4‑iodopyridine uniquely combines an iodine atom at the 4‑position with chlorine atoms at all other ring positions, enabling sequential, orthogonal functionalisation that is impossible with pentachloropyridine or 4‑bromotetrachloropyridine [1][2]. Substituting a generic analogue risks lower yields, competing side reactions, and loss of regiochemical control.

Quantitative Differentiation Evidence for 2,3,5,6‑Tetrachloro‑4‑iodopyridine Against Close Analogs


Superior Synthesis Yield: One‑Step Microwave Route vs. Multi‑Step Lithiation Route

The contemporary one‑step microwave‑assisted synthesis of 2,3,5,6‑tetrachloro‑4‑iodopyridine from pentachloropyridine and NaI delivers an 88% isolated yield [1]. In contrast, the classical route via lithiation of 4‑bromo‑2,3,5,6‑tetrachloropyridine followed by iodine quench affords only a 74% yield and requires two steps with an air‑ and moisture‑sensitive organolithium intermediate [2]. The 14‑percentage‑point yield advantage, combined with the operational simplicity of the one‑step protocol, directly translates to lower cost‑per‑gram for procurement and reduced waste in scale‑up.

Synthetic efficiency Halogen exchange Microwave synthesis

Exclusive Photochemical Iodine Loss vs. Competing Pathways in the 4‑Bromo Analogue

Under photolytic conditions, 2,3,5,6‑tetrachloro‑4‑iodopyridine undergoes exclusive loss of iodine [1]. The direct analogue 4‑bromotetrachloropyridine, in contrast, loses bromine but also engages in competing reaction channels under identical conditions [1]. This clean photochemical behaviour makes the iodo compound the preferred substrate for photochemical arylation and cyclisation reactions where side‑product formation must be minimised.

Photochemical selectivity Dehalogenation Radical arylation

Clean Biaryl Coupling with Copper: Iodoarene vs. Bromoarene and Perchloroarene

In copper‑mediated homo‑coupling, polychloroiodoarenes (including 2,3,5,6‑tetrachloro‑4‑iodopyridine) give good yields of biaryls [1]. Under the same conditions, 4‑bromotetrachloropyridine yields a mixture of halogen‑exchange, reduction, and coupling products, while pentachloropyridine affords only reduction to tetrachloropyridines with no C–C bond formation [1]. The iodine substituent is therefore essential for productive C–C bond formation in this synthetically useful transformation.

Copper-mediated coupling Biaryl synthesis Halogen selectivity

Orthogonal Sequential Functionalisation: Iodine‑First, Chlorine‑Second Strategy

The iodine atom at the 4‑position can be selectively engaged in Pd‑catalysed cross‑coupling (Suzuki, Sonogashira, Heck) while the four chlorine atoms remain intact [1][2]. This enables a ‘iodine‑first, chlorine‑second’ sequential functionalisation strategy that is inaccessible with pentachloropyridine (no selective handle) or 4‑iodopyridine (lacks additional chlorine substituents for subsequent diversification). Substituted pyridine pesticides disclosed in Bayer patents exemplify this strategy, where the 4‑iodo compound serves as a key intermediate that is first arylated at iodine and later aminated at chlorine positions [2].

Orthogonal reactivity Sequential coupling Building block

Where 2,3,5,6‑Tetrachloro‑4‑iodopyridine Outperforms Analogues: Application Scenarios


Agrochemical Lead Optimisation: Step‑Efficient Synthesis of Poly‑Substituted Pyridine Pesticides

The compound’s orthogonal iodine/chlorine reactivity allows medicinal and agrochemical chemists to construct highly substituted pyridine cores in fewer synthetic steps. The iodine is first replaced via Suzuki coupling to install an aryl or heteroaryl group, and the remaining chlorine atoms are subsequently displaced by amines or alkoxides to fine‑tune biological activity. This sequential strategy is documented in Bayer’s insecticide and acaricide patent family, where 2,3,5,6‑tetrachloro‑4‑iodopyridine serves as a central intermediate [1].

Photochemical C–C Bond Formation: Clean Arylation Without Side‑Product Cascades

Because 2,3,5,6‑tetrachloro‑4‑iodopyridine loses iodine exclusively under photolysis, it is the substrate of choice for photochemical arylation and cyclisation reactions. Researchers can irradiate the compound in benzene or other arenes to obtain polychlorobiaryl products with minimal purification. The bromo analogue, by contrast, gives complex mixtures that require chromatographic separation [2].

Copper‑Mediated Biaryl Synthesis: Reliable Access to Symmetrical Polychlorobiaryls

When symmetrical polychlorobiaryl intermediates are required, 2,3,5,6‑tetrachloro‑4‑iodopyridine reacts with copper in DMF to give the coupled product in good yield. Neither the corresponding bromo compound nor pentachloropyridine delivers the biaryl under the same conditions, making the iodo derivative the only viable starting material for this transformation [3].

Large‑Scale Procurement: Cost‑Efficient One‑Step Manufacturing

The microwave‑assisted, one‑step synthesis from inexpensive pentachloropyridine and sodium iodide gives an 88% yield and avoids the air‑sensitive organolithium chemistry required by older routes [4][5]. For procurement professionals, this translates to a robust, scalable supply chain with lower cost‑per‑kilogram compared to analogues that require multi‑step manufacture.

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